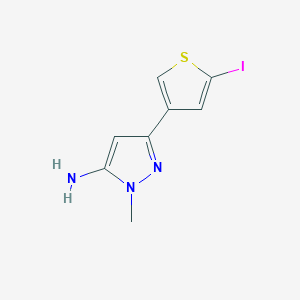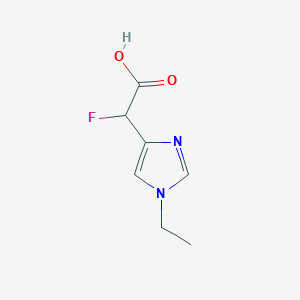![molecular formula C12H22N2O B13315544 N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is an organic compound with the molecular formula C₁₂H₂₂N₂O This compound is characterized by the presence of a cyclopropane ring, a cyclopentyl group, and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Amine Intermediate: The starting material, 3-methylcyclopentanone, undergoes reductive amination with ethylenediamine to form the intermediate 2-[(3-methylcyclopentyl)amino]ethylamine.
Cyclopropanecarboxylic Acid Activation: Cyclopropanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Amide Bond Formation: The intermediate amine reacts with the activated ester to form this compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide derivatives.
科学的研究の応用
N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-{2-[(3-methylcyclopentyl)amino]ethyl}aniline
- N-(3-aminopropyl)-N’-{2-[cyclopentyl(methyl)amino]ethyl}-N-methylsulfuric diamide
Uniqueness
N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the cyclopentyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N-[2-[(3-methylcyclopentyl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-9-2-5-11(8-9)13-6-7-14-12(15)10-3-4-10/h9-11,13H,2-8H2,1H3,(H,14,15) |
InChIキー |
ZNPNRUJUZHPBTD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)NCCNC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile](/img/structure/B13315471.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)

![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)
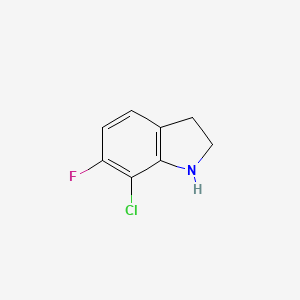
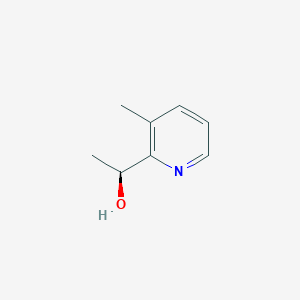

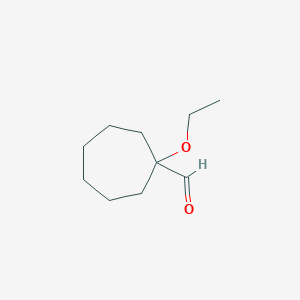
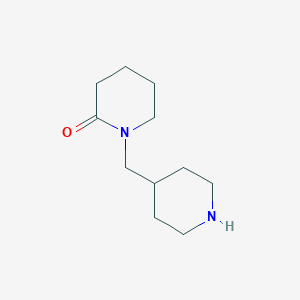
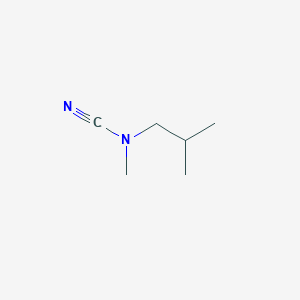

![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
